molecular formula C11H12O2 B8776914 Phenyl 3-methylbut-2-enoate CAS No. 54897-52-8

Phenyl 3-methylbut-2-enoate

Cat. No. B8776914
CAS RN: 54897-52-8
M. Wt: 176.21 g/mol
InChI Key: FFACJJSUQMXDRE-UHFFFAOYSA-N
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Description

Phenyl 3-methylbut-2-enoate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54897-52-8

Product Name

Phenyl 3-methylbut-2-enoate

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

phenyl 3-methylbut-2-enoate

InChI

InChI=1S/C11H12O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

FFACJJSUQMXDRE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC1=CC=CC=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice bath cooled solution of 1.29 g (54 mmol) of NaH (obtained from a 60% suspension in mineral oil by 3×10 ml hexane wash) in 20 ml of dry THF was added slowly under oxygen a solution of 5 g (53 mmol) of phenol in 50 ml of dry THF. The mixture was then treated with a solution of 7 g (59 mmol) of dimethylacryloyl chloride in 30 ml of dry THF. The cooling bath was then removed and the mixture was stirred for a further 2.5 h. The reaction mixture was then poured into 150 ml of water containing i ml of glacial acetic acid. The mixture was extracted with 150 ml ether and the ether extract washed with saturated NaCl solution and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ether in hexanes) to give the title compound as a yellow oil. PMR (CDCl3)): & 1.99 (3H, s), 2.24 (3H, s), 5.93 (1H, broad s), 7.10 (2H, d, J-7.8 Hz) 7.22 (1H, t, J-7.8 Hz), 7.38 (2H, t, J-7.8 Hz). 4,4-Dimethyl-2-oxo-chroman (Compound 38)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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